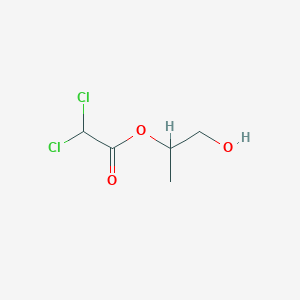

1-Hydroxypropan-2-yl dichloroacetate

Description

Properties

CAS No. |

93395-57-4 |

|---|---|

Molecular Formula |

C5H8Cl2O3 |

Molecular Weight |

187.02 g/mol |

IUPAC Name |

1-hydroxypropan-2-yl 2,2-dichloroacetate |

InChI |

InChI=1S/C5H8Cl2O3/c1-3(2-8)10-5(9)4(6)7/h3-4,8H,2H2,1H3 |

InChI Key |

WUCQPLCESUMRBD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)OC(=O)C(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility Profile |

|---|---|---|---|---|

| 1-Hydroxypropan-2-yl dichloroacetate | C₅H₈Cl₂O₃ | 193.03 (calculated) | Dichloroacetate ester, hydroxyl | Likely lipophilic due to ester group |

| Sodium dichloroacetate (Na-DCA) | C₂HCl₂O₂Na | 128.94 + 23 (Na) = 151.94 | Ionic salt (DCA⁻ + Na⁺) | Highly water-soluble |

| T1084 (1-isobutanoyl-2-isopropylisothiourea dichloroacetate) | Not specified | ~300–350 (estimated) | Dichloroacetate ester, isobutanoyl, isothiourea | Moderate solubility in polar solvents |

| Diisopropylammonium dichloroacetate (DIPA) | C₈H₁₇Cl₂NO₂ | 242.14 | Ionic complex (DCA⁻ + ammonium) | Soluble in water/organic solvents |

Notes:

- This compound ’s ester linkage may enhance membrane permeability compared to ionic Na-DCA, similar to T1084 .

- The hydroxyl group in this compound could influence hydrogen bonding and metabolic stability compared to non-hydroxylated esters like DIPA .

Pharmacological Activity

Table 2: Mechanisms and Efficacy in Preclinical Studies

Key Findings :

- Na-DCA ’s water solubility facilitates systemic delivery but limits blood-brain barrier penetration, whereas ester derivatives like T1084 and This compound may improve tissue distribution .

- T1084 demonstrates superior antitumor activity due to dual NOS/PDK inhibition, suggesting that combining DCA with other pharmacophores enhances efficacy .

Table 3: Toxicological Comparisons

Notes:

- Chronic DCA exposure correlates with hepatic tumors in rodents, but ester derivatives might mitigate this through slower release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.